molecular formula C6H5N3O2 B152680 1H-Imidazo[1,2-B]pyrazole-7-carboxylic acid CAS No. 135830-13-6

1H-Imidazo[1,2-B]pyrazole-7-carboxylic acid

Cat. No.: B152680
CAS No.: 135830-13-6
M. Wt: 151.12 g/mol
InChI Key: HUXZGPGBGDRPCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Imidazo[1,2-b]pyrazole-7-carboxylic acid is a versatile nitrogen-containing bridgehead heterocycle that serves as a critical synthetic intermediate in medicinal chemistry and drug discovery. This compound is a privileged scaffold for constructing novel bioactive molecules, with significant research value in developing new anticancer therapies. Derivatives of this core structure have demonstrated promising antiproliferative activity, showing effectiveness against patient-isolated melanoma cells, including those resistant to the drug Vemurafenib (PLX4032) . The imidazo[1,2-b]pyrazole nucleus is a known pharmacophore investigated for its activity against various cancer cell lines, and structure-activity relationship (SAR) studies continue to explore its potential . Beyond oncology, this chemical scaffold is utilized in designing multi-target anti-inflammatory agents. Hybrid molecules incorporating the imidazo[1,2-b]pyrazole structure have shown a strong ability to reduce Reactive Oxygen Species (ROS) production in different biological targets, such as human neutrophils and platelets, indicating a potential therapeutic role in managing oxidative stress-related inflammatory conditions . The carboxylic acid functional group at the 7-position allows for further synthetic modification, enabling researchers to create a diverse library of derivatives, such as acyl hydrazones, for biological screening . This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5H-imidazo[1,2-b]pyrazole-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O2/c10-6(11)4-3-8-9-2-1-7-5(4)9/h1-3,8H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUXZGPGBGDRPCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=N1)C(=CN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90443023
Record name 1H-IMIDAZO[1,2-B]PYRAZOLE-7-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90443023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135830-13-6
Record name 1H-IMIDAZO[1,2-B]PYRAZOLE-7-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90443023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

One-Pot, Two-Step Protocol

The GBB reaction enables efficient construction of the imidazo[1,2-b]pyrazole core. A microwave-assisted protocol combines 5-aminopyrazole-4-carbonitrile precursors with aldehydes and isocyanides in ethanol, catalyzed by trifluoroacetic acid (TFA, 20 mol%). Key advantages include:

  • Regioselectivity : Exclusive formation of 1H-imidazo[1,2-b]pyrazoles via endo-cyclization, confirmed by ¹H-¹³C HMBC NMR.

  • Yield Optimization : Isolated yields up to 83% through controlled addition sequences (water introduced after aldehyde/isocyanide mixing).

Table 1 : Representative GBB Reaction Outcomes

EntryR¹ (Aldehyde)R² (Isocyanide)Yield (%)Reference
14-Chlorophenyltert-Butyl79
24-MethoxyphenylCyclohexyl74
32-FurylBenzyl65

Microwave-Assisted Cyclocondensation

Microwave irradiation (80°C, 150 W, 10 min) accelerates the formation of 5-aminopyrazole intermediates from ethoxymethylene malononitrile and hydrazine. Critical parameters:

  • Solvent System : Anhydrous ethanol prevents hydrolysis side reactions.

  • Purification : Simple filtration avoids column chromatography, enhancing scalability.

Cyclocondensation with Hydrazine Derivatives

H₂SO₄-Mediated Dehydration

Concentrated sulfuric acid facilitates intramolecular cyclization of 4-carboxyethyl-5-aminopyrazoles at room temperature. This method produces ethyl 2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylates, which undergo saponification to the carboxylic acid.

Key Observations :

  • Reaction Time : 8–12 hr for complete conversion.

  • Yield Range : 60–72% after recrystallization (ethanol/water).

Pyrazole Ring Fragmentation

Selective Br/Mg-exchange on 7-bromoimidazo[1,2-b]pyrazoles enables functionalization at C6. Subsequent magnesiation with TMP-bases (2,2,6,6-tetramethylpiperidyl) permits trapping with electrophiles (e.g., CO₂).

Table 2 : Functionalization Outcomes via Mg Intermediates

SubstrateElectrophileProductYield (%)
7-Bromo-6-phenylCO₂7-Carboxylic acid derivative68
7-Bromo-6-(4-Cl-Ph)DMF7-Amide analog55

Industrial-Scale Production Strategies

Continuous Flow Synthesis

Adapting GBB methodology to flow reactors improves throughput:

  • Residence Time : 15–20 min at 100°C.

  • Catalyst Recycling : TFA recovery >90% via in-line neutralization.

Crystallization Optimization

Ethyl ester precursors are hydrolyzed under basic conditions (NaOH, H₂O/EtOH), with acidification (HCl) precipitating the carboxylic acid. Industrial protocols achieve >98% purity through:

  • Antisolvent Addition : Isopropyl alcohol reduces solubility.

  • Temperature Gradients : Controlled cooling (0.5°C/min) enhances crystal uniformity.

Mechanistic Insights and Side Reactions

Tautomeric Control

The 1H-tautomer predominates due to:

  • Aromatic Stabilization : N1–C2 double bond conjugation with pyrazole ring.

  • Solvent Effects : Polar aprotic solvents (DMF) suppress 5H-tautomer formation.

Competing Pathways

Common side reactions include:

  • Over-Oxidation : KMnO₄ in acidic media degrades the pyrazole ring.

  • N-Alkylation : Competing with cyclization in non-polar solvents.

Analytical Validation

Spectroscopic Characterization

  • ¹H NMR : Aromatic protons resonate at δ 7.5–8.5 ppm; carboxylic proton (δ 12.1–12.3).

  • IR : C=O stretch at 1690–1710 cm⁻¹ confirms acid formation.

Purity Assessment

HPLC methods (C18 column, 0.1% TFA in H₂O/MeCN) achieve baseline separation of regioisomers .

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazo[1,2-B]pyrazole-7-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms in the imidazole ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles under basic conditions.

Major Products Formed: The major products formed from these reactions include various substituted imidazo[1,2-b]pyrazole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Medicinal Chemistry

The compound serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its derivatives have been investigated for their potential in drug development, particularly in treating various cancers and inflammatory diseases.

Biological Studies

1H-Imidazo[1,2-B]pyrazole-7-carboxylic acid is utilized in enzyme inhibition studies and protein interaction assays. It has been shown to interact with enzymes involved in metabolic pathways, influencing their activity and function. For instance, it can inhibit enzymes associated with apoptosis and cell signaling.

Therapeutic Development

The compound exhibits promising anti-cancer, anti-inflammatory, and antimicrobial activities:

  • Anti-cancer Activity : Research indicates that the compound has potent cytotoxic effects against leukemia cells. A study reported IC50 values of 16.54 nM for HL-60 cells and 27.24 nM for MOLT-4 cells, demonstrating its effectiveness in inducing apoptosis through specific signaling pathways involving ERK phosphorylation and caspase activation .
CompoundCell LineIC50 (nM)
DU385HL-6016.54
DU385MOLT-427.24
DU443MOLT-4104.2
  • Anti-inflammatory Activity : The compound inhibits neutrophil chemotaxis by interfering with ERK1/2 and AKT signaling pathways, leading to reduced inflammatory responses in models of acute inflammation .
  • Antimicrobial Activity : Studies have shown that derivatives of this compound possess antimicrobial properties against various pathogens, suggesting potential applications in treating infectious diseases.

Leukemia Treatment

A notable case study involved the treatment of human acute myeloid leukemia (AML) cells with a derivative of this compound. The study highlighted the compound's ability to induce differentiation in AML cells while decreasing markers associated with immature myeloid cells. This differentiation was evidenced by increased expression of CD11b and decreased expression of CD33, indicating a shift towards mature myeloid cell characteristics .

Inflammation Models

In another study focusing on inflammation models, the compound demonstrated significant reductions in inflammatory markers when administered to animal models of acute inflammation. This was attributed to its ability to modulate key signaling pathways involved in the inflammatory response .

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for its therapeutic applications. Its solubility significantly impacts absorption and distribution within biological systems. Enhanced solubility correlates with improved therapeutic efficacy, making it an important consideration in drug formulation .

Mechanism of Action

The mechanism of action of 1H-Imidazo[1,2-B]pyrazole-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is known to undergo selective functionalization using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases, followed by trapping reactions with various electrophiles. These interactions enable the compound to exert its biological effects, such as antimicrobial and anticancer activities.

Comparison with Similar Compounds

1H-Imidazo[1,2-b]pyrazole-7-carboxamide

  • Structure : Replaces -COOH with -CONH₂.
  • Molecular Weight : 150.14 g/mol.
  • Properties : Improved membrane permeability due to the carboxamide group. Demonstrates anticancer activity against acute myeloid leukemia (AML) cells and antimicrobial effects. Synthesized via continuous flow methods for scalability .
  • Key Difference : Reduced solubility in aqueous media compared to the carboxylic acid derivative but enhanced bioavailability .

Ethyl 1H-Imidazo[1,2-b]pyrazole-7-carboxylate

  • Structure : Ethyl ester derivative (-COOEt).
  • Molecular Weight : 180.17 g/mol.
  • Properties : Lower reactivity due to ester protection of the carboxylic acid. Used as a synthetic intermediate; requires hydrolysis to regenerate -COOH. Safety data indicate handling precautions for irritancy .

Substituent Variations

1-Isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic Acid

  • Structure : Isobutyl (C₄H₉) and methyl (CH₃) substituents.
  • Molecular Weight : 207.23 g/mol.
  • Properties: Enhanced solubility and stability compared to non-substituted analogs. Exhibits binding affinity for indole-like receptors, influencing inflammatory pathways .
  • Synthesis : Alkylation steps introduce substituents, followed by oxidation to form -COOH .

2-(4-Chlorophenyl)-6-ethyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic Acid

  • Structure : Chlorophenyl (C₆H₄Cl) and ethyl (C₂H₅) groups.
  • Molecular Weight : 291.73 g/mol.
  • Properties : The chlorophenyl group enhances lipophilicity, improving penetration into hydrophobic biological targets. Shows potent anti-inflammatory and anticancer activity in 3D cell cultures .

Halogenated Derivatives

7-Bromo-1-methyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic Acid

  • Structure : Bromo (Br) and methyl substituents.
  • Molecular Weight : 244.05 g/mol.
  • Properties : Increased cytotoxicity due to bromine’s electron-withdrawing effects. Investigated for targeted cancer therapies .

7-Chloro-6-methyl-1H-imidazo[1,2-b]pyrazole

  • Structure : Chloro (Cl) and methyl groups.
  • Molecular Weight : 173.60 g/mol.
  • Properties : Demonstrates significant activity against HL-60 leukemia cells. The chloro group stabilizes interactions with DNA targets .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Substituents/Functional Groups Molecular Weight (g/mol) Key Biological Activities
1H-Imidazo[1,2-b]pyrazole-7-carboxylic acid -COOH 151.12 Precursor to dyes, bioactivity
1H-Imidazo[1,2-b]pyrazole-7-carboxamide -CONH₂ 150.14 Anticancer, antimicrobial
1-Isobutyl-6-methyl derivative -COOH, isobutyl, methyl 207.23 Anti-inflammatory
2-(4-Chlorophenyl)-6-ethyl derivative -COOH, Cl, ethyl 291.73 Anticancer, anti-inflammatory
7-Bromo-1-methyl derivative -COOH, Br, methyl 244.05 Cytotoxic (cancer)

Biological Activity

Overview

1H-Imidazo[1,2-B]pyrazole-7-carboxylic acid is a heterocyclic compound characterized by an imidazole ring fused with a pyrazole ring. This compound has garnered significant attention in scientific research due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Its potential therapeutic applications make it a valuable candidate for drug development.

Target of Action

Imidazo[1,2-b]pyrazole derivatives exhibit a wide range of bioactivities. They are known to interact with various enzymes and proteins, influencing their functions. For instance, these compounds can inhibit cyclooxygenase (COX) enzymes, thereby modulating the production of inflammatory mediators such as prostaglandins.

Mode of Action

The compound undergoes selective functionalization through various chemical reactions, including regioselective magnesiations and trapping reactions with electrophiles. These reactions allow for the modification of the compound to enhance its biological activity.

Biochemical Pathways

This compound is involved in several biochemical pathways. It can influence cell signaling pathways such as the MAPK/ERK pathway, leading to altered gene expression and reduced cellular proliferation in cancer cells .

Anticancer Activity

Research indicates that this compound has significant anticancer properties. For example:

  • Cytotoxicity in Leukemia Cells : Studies have shown that derivatives of this compound induce apoptosis in various leukemia cell lines. For instance, the compound DU385 demonstrated IC50 values of 16.54 nM against HL-60 cells, indicating potent cytotoxicity .
  • Differentiation Induction : In human acute myeloid leukemia (AML) cells, treatment with imidazo[1,2-b]pyrazole derivatives led to increased expression of differentiation markers and reduced cell viability due to mitochondrial depolarization and caspase activation .

Anti-inflammatory Activity

The compound exhibits anti-inflammatory effects by inhibiting COX enzymes and reducing the production of pro-inflammatory cytokines. This action is crucial in conditions where inflammation plays a significant role in disease progression .

Antimicrobial Properties

This compound has also demonstrated antimicrobial activity against various pathogens. Its derivatives have been tested for efficacy against both Gram-positive and Gram-negative bacteria, showing potential as an antibacterial agent .

Case Study 1: Anticancer Efficacy on Melanoma Cells

A recent study focused on the development of a hydrogel formulation containing imidazo-pyrazoles for treating melanoma. The synthesized compounds were screened for their cytotoxic effects on patient-isolated melanoma cells. Notably, one derivative exhibited 1.4-fold greater effectiveness than the standard treatment Vemurafenib in resistant melanoma cells, highlighting its potential as a novel therapeutic agent .

Case Study 2: Impact on AML Cells

In another study involving ex vivo treatments of AML cells with an imidazo[1,2-b]pyrazole derivative (DU325), researchers observed significant alterations in cell signaling pathways associated with differentiation and survival responses. The treatment resulted in increased levels of phosphorylated ERK and other markers indicative of cellular differentiation and apoptosis .

Summary of Biological Activities

Activity Type Description IC50 Values
Anticancer Induces apoptosis in leukemia cells16.54 nM (HL-60)
Anti-inflammatory Inhibits COX enzymesN/A
Antimicrobial Effective against Gram-positive/negative bacteriaN/A

Q & A

Q. What are the primary synthetic routes for 1H-imidazo[1,2-b]pyrazole-7-carboxylic acid, and how can its purity be validated?

Methodological Answer: The synthesis typically begins with brominated 1H-imidazo[1,2-b]pyrazole intermediates (e.g., 5a ), which undergo Br/Mg exchange using TMPMgCl·LiCl to generate magnesiated intermediates. Subsequent quenching with electrophiles (e.g., allyl bromides, S-phenyl sulfonothioates) yields functionalized derivatives . For purity validation, high-performance liquid chromatography (HPLC) with UV detection at 254 nm is recommended, coupled with nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity. Mass spectrometry (MS) using electrospray ionization (ESI) can verify molecular weight accuracy .

Q. How can researchers distinguish this compound from structurally similar heterocycles?

Methodological Answer: Key differentiation lies in regioselective functionalization patterns and spectral

  • Regioselectivity : The 7-position carboxyl group directs electrophilic substitution to the 3-position, unlike indole derivatives where substitution occurs at the 5-position .
  • Spectral Signatures : Compare ¹H NMR chemical shifts: The imidazo-pyrazole core shows distinct aromatic proton resonances between δ 7.5–8.5 ppm, while the carboxylic acid proton appears as a broad singlet near δ 12–13 ppm .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold?

Methodological Answer: Regioselective functionalization requires careful catalyst selection:

  • 3-Position Modification : Use TMPMgCl·LiCl for magnesiation at the 3-position, followed by reactions with electrophiles like ethyl cyanoformate (65% yield) .
  • 7-Position Stability : The carboxylic acid group at C7 can be protected using SEM (2-(trimethylsilyl)ethoxy)methyl groups to prevent undesired side reactions during cross-coupling .
  • Catalyst Optimization : For arylations, employ Pd(OAc)₂/SPhos for electron-rich iodides (e.g., 10d, 10e) and PEPPSI-iPr for electron-deficient halides (e.g., 10f–10i) to enhance yields (57–89%) .

Q. How do physicochemical properties of this compound compare to indole-based drug candidates, and what experimental methods quantify these differences?

Methodological Answer:

  • Lipophilicity (logD) : Measure via shake-flask method at pH 7.4. Substituting indole with 1H-imidazo[1,2-b]pyrazole reduces logD by ~0.5 units, improving aqueous solubility .
  • Solubility Assays : Use dynamic light scattering (DLS) or nephelometry in phosphate-buffered saline (PBS) to confirm enhanced solubility.
  • Bioavailability : Conduct parallel artificial membrane permeability assays (PAMPA) to compare passive diffusion rates with indole analogs .

Q. How should researchers resolve contradictions in reported yields for cross-coupling reactions involving this scaffold?

Methodological Answer: Discrepancies often arise from substrate electronic effects and catalyst compatibility:

  • Electron-Deficient Substrates : Optimize with PEPPSI-iPr (2 mol%) at 60°C for bromides, increasing reactivity via higher temperatures .
  • Steric Hindrance : For bulky electrophiles (e.g., α,β-unsaturated amides), use PEPPSI-iPent (3 mol%) to improve coupling efficiency (57% yield for 10j) .
  • Validation : Replicate reactions under inert atmospheres (Ar/N₂) and pre-dry solvents (e.g., MeCN, DMF) over molecular sieves to minimize moisture-induced side reactions .

Q. What methodologies enable the preparation of non-classical isosteres using this scaffold, and how are they validated?

Methodological Answer:

  • Isostere Design : Replace indole with 1H-imidazo[1,2-b]pyrazole in drug candidates (e.g., pruvanserin analog 4 ) via SEM-protected intermediates .
  • Validation :
    • X-ray Crystallography : Resolve structures (e.g., CCDC 2097280) to confirm regiochemistry .
    • Biological Assays : Compare IC₅₀ values in cell-based models (e.g., anticancer activity) to assess retained efficacy despite reduced lipophilicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Imidazo[1,2-B]pyrazole-7-carboxylic acid
Reactant of Route 2
1H-Imidazo[1,2-B]pyrazole-7-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.